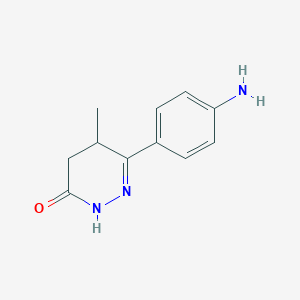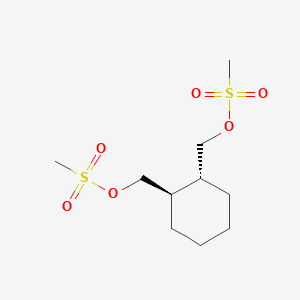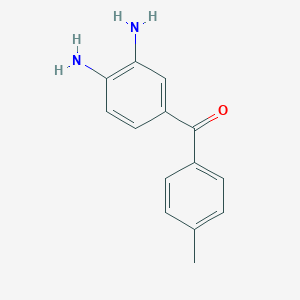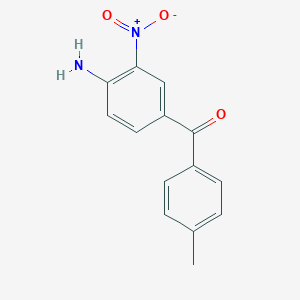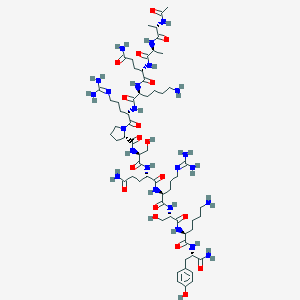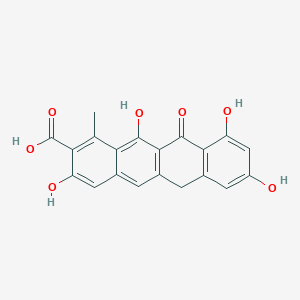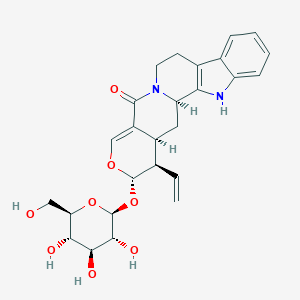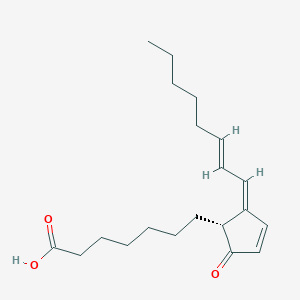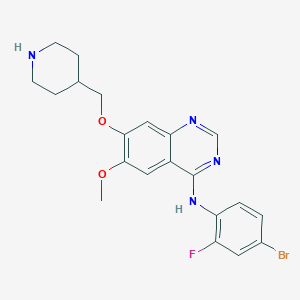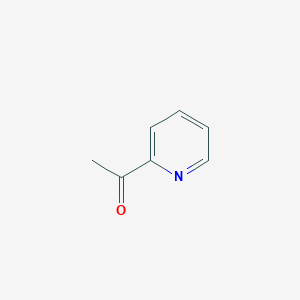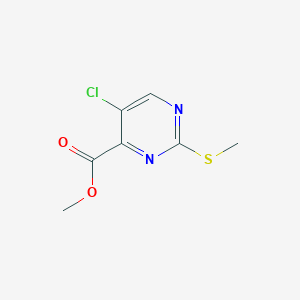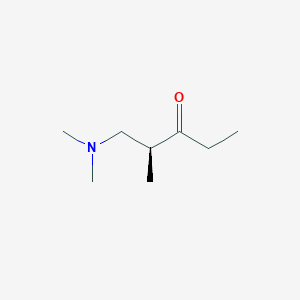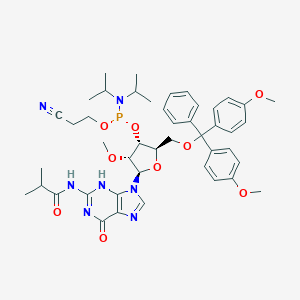
2'-OMe-ibu-G Phosphoramidite
Descripción general
Descripción
2’-OMe-ibu-G Phosphoramidite is a chemically unstable and heat-sensitive nucleoside phosphoramidite that serves as a foundational element in oligonucleotide synthesis . It contains 5’ DMT and the nucleoside guanosine (G) with 2’-O-methyl protection . It is designed to produce synthetic oligonucleotides containing nuclease-resistant 2’-O-methyl ribonucleotide linkages .
Synthesis Analysis
2’-OMe-ibu-G Phosphoramidite is used in oligonucleotide synthesis . It is commonly used for oligos designed for antisense, siRNA, aptamer, or gRNA-based research .Molecular Structure Analysis
The full chemical name of 2’-OMe-ibu-G Phosphoramidite is 5’-O-(4,4’-Dimethoxytrityl)-N2-isobutyryl-2’-O-methyl-guanosine-3’-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite . Its molecular formula is C45H56N7O9P .Chemical Reactions Analysis
2’-OMe-ibu-G Phosphoramidite is involved in the synthesis of oligonucleotides. It displays nuclease resistance, fewer off-target effects, and slightly increased hybridization affinities .Physical And Chemical Properties Analysis
2’-OMe-ibu-G Phosphoramidite is a chemically unstable and heat-sensitive compound . It is a white to light yellow solid .Aplicaciones Científicas De Investigación
Antisense Oligonucleotides (ASOs)
- Results : ASOs with 2’-OMe-ibu-G exhibit enhanced nuclease resistance, reduced off-target effects, and improved stability .
Small Interfering RNA (siRNA)
- Results : 2’-OMe-ibu-G-modified siRNAs exhibit improved resistance to nuclease degradation and increased hybridization affinity .
Aptamers
- Results : Aptamers with 2’-OMe-ibu-G show increased resistance to enzymatic degradation and improved target binding .
CRISPR Guide RNAs (gRNAs)
In Vivo Therapeutics
Hybridization Studies
Direcciones Futuras
2’-OMe-ibu-G Phosphoramidite is likely to continue playing a crucial role in the synthesis of oligonucleotides for various research applications, including antisense, siRNA, aptamer, or gRNA-based research . Its use in producing synthetic oligonucleotides containing nuclease-resistant 2’-O-methyl ribonucleotide linkages makes it particularly valuable .
Propiedades
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H56N7O9P/c1-28(2)41(53)49-44-48-40-37(42(54)50-44)47-27-51(40)43-39(57-9)38(61-62(59-25-13-24-46)52(29(3)4)30(5)6)36(60-43)26-58-45(31-14-11-10-12-15-31,32-16-20-34(55-7)21-17-32)33-18-22-35(56-8)23-19-33/h10-12,14-23,27-30,36,38-39,43H,13,25-26H2,1-9H3,(H2,48,49,50,53,54)/t36-,38-,39-,43-,62?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRDHRZUOZNWDJ-MLLDKZSOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H56N7O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10578927 | |
| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-O-methyl-N-(2-methylpropanoyl)guanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
869.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-OMe-ibu-G Phosphoramidite | |
CAS RN |
150780-67-9 | |
| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-O-methyl-N-(2-methylpropanoyl)guanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



